
Convallatoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Convallatoxol is a natural product found in Antiaris toxicaria with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Convallatoxol has shown significant potential in cancer therapy:
- Cell Proliferation Inhibition : Studies indicate that this compound effectively inhibits the proliferation of several cancer cell lines, including lung (A549), colon, and breast cancer cells (MCF-7). The IC50 values for these cells range from 5.32 nM to 27.65 nM depending on exposure duration .
-
Mechanisms of Action :
- Apoptosis Induction : this compound induces apoptosis by activating caspase-3 and PARP cleavage, which are critical for programmed cell death .
- Autophagy Activation : It also promotes autophagy through the inhibition of the mTOR signaling pathway, which is typically responsible for inhibiting autophagic processes .
- Anti-Angiogenic Effects : The compound inhibits angiogenesis in vitro and in vivo by affecting endothelial cell proliferation and inducing cell death through dual mechanisms of apoptosis and autophagy .
Antiviral Properties
This compound exhibits promising antiviral activity:
- Human Cytomegalovirus (HCMV) : Research demonstrates that this compound can inhibit HCMV replication by disrupting the Na+, K+-ATPase pump, thereby reducing sodium levels that are essential for viral entry into host cells. Effective doses as low as 0.01 μM have shown significant antiviral efficacy .
Cardiovascular Applications
As a cardiac glycoside, this compound shares some pharmacological properties with digitalis:
- Positive Inotropic Effects : this compound enhances cardiac contractility while potentially causing negative chronotropic effects (slowing heart rate) at higher concentrations. This makes it a candidate for treating certain heart conditions .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Potential in Neurodegenerative Diseases : Preliminary studies indicate that this compound could be beneficial in conditions like Alzheimer's disease due to its ability to modulate neuronal signaling pathways and reduce oxidative stress .
Pain Management
Recent findings highlight this compound's role in enhancing analgesic effects:
- Morphine Tolerance : this compound has been identified as an enhancer of ligand-induced mu-opioid receptor endocytosis, potentially reducing morphine tolerance and dependence in animal models. This suggests a dual role where it can improve analgesia while mitigating side effects associated with opioid use .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis and autophagy | Effective against lung, colon, and breast cancer cells |
Antiviral | Disrupts Na+, K+-ATPase pump | Inhibits HCMV replication at low concentrations |
Cardiovascular | Positive inotropic effects | Similar activity to digitalis; potential heart failure treatment |
Neuroprotective | Modulates neuronal signaling | Potential benefits in neurodegenerative diseases |
Pain Management | Enhances mu-opioid receptor endocytosis | Reduces morphine tolerance and dependence |
Eigenschaften
CAS-Nummer |
3253-62-1 |
---|---|
Molekularformel |
C29H44O10 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,15,17-20,22-25,30,32-36H,3-10,12-14H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
UQEKVLJMBGSQGS-TXWZKFBRSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O |
Isomerische SMILES |
CC1[C@H](C(C([C@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.